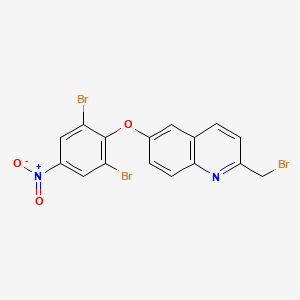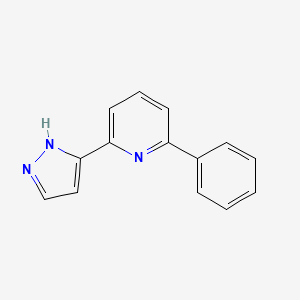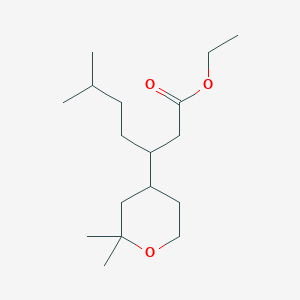
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid is an organic compound characterized by its unique structure, which includes a vinyl group, a methyl group, and a phenyl group attached to a heptenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid typically involves a multi-step process. One common method starts with the preparation of the heptenoic acid backbone, followed by the introduction of the vinyl, methyl, and phenyl groups through a series of reactions. Key steps may include:
Formation of the Heptenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent reductions.
Introduction of the Vinyl Group: This step often involves the use of vinyl Grignard reagents or vinyl lithium reagents under controlled conditions.
Addition of the Methyl Group: This can be accomplished through methylation reactions using methyl iodide or similar reagents.
Attachment of the Phenyl Group: This step may involve the use of phenylboronic acid in a Suzuki coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the vinyl and phenyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential role in biological systems, including as a ligand for certain receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
(2S)-4-ethenyl-2-methylhept-4-enoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
(2S)-4-ethenyl-2-phenylhept-4-enoic acid: Lacks the methyl group, affecting its steric and electronic properties.
(2S)-4-methyl-2-phenylhept-4-enoic acid:
Uniqueness
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid is unique due to the presence of all three functional groups (vinyl, methyl, and phenyl) on the heptenoic acid backbone. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
919284-04-1 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
(2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid |
InChI |
InChI=1S/C16H20O2/c1-3-14(12-13(2)16(17)18)10-7-11-15-8-5-4-6-9-15/h3-6,8-10,13H,1,7,11-12H2,2H3,(H,17,18)/t13-/m0/s1 |
InChI 键 |
YUWLMFZTWPZHGS-ZDUSSCGKSA-N |
手性 SMILES |
C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)O |
规范 SMILES |
CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



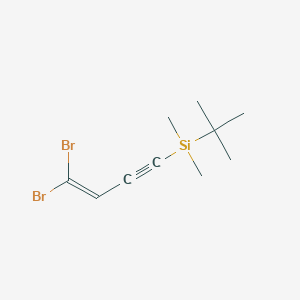
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
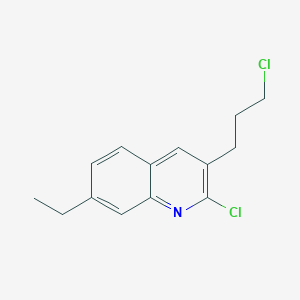

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
![5-Phenyl-1-[(prop-2-en-1-yl)oxy]pent-4-yn-2-ol](/img/structure/B12615854.png)

![4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12615863.png)
